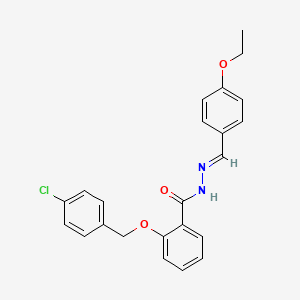
1-(Diphenyl-phosphinoylmethyl)-naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenyl-phosphinoylmethyl)-naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a diphenyl-phosphinoylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenyl-phosphinoylmethyl)-naphthalene typically involves the reaction of naphthalene with diphenylphosphine oxide in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Base: Bases such as sodium hydride or potassium tert-butoxide are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diphenyl-phosphinoylmethyl)-naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted naphthalene compounds.
Applications De Recherche Scientifique
1-(Diphenyl-phosphinoylmethyl)-naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be employed in the study of biological systems and enzyme interactions.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Diphenyl-phosphinoylmethyl)-naphthalene involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, facilitating various catalytic processes. The naphthalene ring provides stability and enhances the compound’s ability to participate in aromatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(diphenyl-phosphinoylmethyl)-benzene: This compound has a similar structure but with a benzene ring instead of a naphthalene ring.
2-(Diphenyl-phosphinoylmethyl)pyridine: This compound features a pyridine ring, offering different coordination properties.
Uniqueness
1-(Diphenyl-phosphinoylmethyl)-naphthalene is unique due to its naphthalene ring, which provides distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
| 15374-44-4 | |
Formule moléculaire |
C23H19OP |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-(diphenylphosphorylmethyl)naphthalene |
InChI |
InChI=1S/C23H19OP/c24-25(21-13-3-1-4-14-21,22-15-5-2-6-16-22)18-20-12-9-11-19-10-7-8-17-23(19)20/h1-17H,18H2 |
Clé InChI |
CDLIALUGOZBONB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)

![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)

![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)


